molecular formula C12H15N3O3 B7825145 ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7825145
M. Wt: 249.27 g/mol
InChI Key: RXWBQZPGORWGJZ-UHFFFAOYSA-N
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Description

Compound “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics. The compound’s molecular structure and properties make it suitable for a range of reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves several steps, including the reaction of specific precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, purity, and cost-effectiveness. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate nucleophiles or electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of compound “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effect. The detailed mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Compound “CID 12345678”
  • Compound “CID 23456789”
  • Compound “CID 34567890”

Comparison: Compared to similar compounds, “ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” exhibits unique properties such as higher reactivity, selectivity, or stability under certain conditions. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively.

Properties

IUPAC Name

ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-15-7(3)10-8(12(17)18-5-2)6-9(16)13-11(10)14-15/h6H,4-5H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBQZPGORWGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=CC(=O)N=C2N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C2C(=CC(=O)N=C2N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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